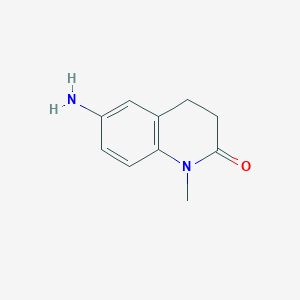

6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Descripción

6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS: 233775-30-9; molecular formula: C₁₀H₁₂N₂O) is a substituted 3,4-dihydroquinolin-2(1H)-one derivative characterized by an amino group at the 6-position and a methyl group at the 1-position of the bicyclic scaffold. This compound is primarily utilized in industrial and scientific research, though its specific biological applications remain under investigation . Safety data indicate it is harmful if swallowed (H302), causes skin irritation (H315), and may provoke respiratory irritation (H335) .

Propiedades

IUPAC Name |

6-amino-1-methyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWJTPAOSJSHFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619279 | |

| Record name | 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233775-30-9 | |

| Record name | 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation Methods Analysis

Synthetic Routes

Several synthetic routes are available for preparing 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one. A common method involves the reduction of 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one using iron powder in the presence of ammonium chloride under reflux conditions. Another approach involves the cyclization of appropriate precursors under acidic or basic conditions.

Route 1: Reduction of Nitro Compound

- Starting Material: 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

- Reagents: Iron powder, ammonium chloride, ethanol, water

- Conditions: Heating at reflux for 2 hours

- Yield: Approximately 97%

Route 2: Cyclization of Precursors

- Starting Materials: 2-aminobenzylamine and methyl acetoacetate

- Reagents: Acidic or basic catalysts

- Conditions: Varying temperatures and solvents depending on the catalyst used

- Yield: Dependent on specific conditions and catalyst efficiency

Reaction Conditions and Yield Optimization

Optimization of reaction conditions is crucial for achieving high yields and purity. Factors such as solvent choice, temperature, and catalyst selection significantly influence the outcome of the synthesis.

| Reaction Conditions | Yield | Purity |

|---|---|---|

| Ethanol/Water, Iron, Ammonium Chloride, Reflux | 97% | High |

| Acidic/Basic Catalysts, Varying Solvents | Variable | Dependent on Catalyst |

Industrial Production Considerations

For industrial-scale production, continuous flow reactors and high-throughput screening of catalysts can enhance efficiency and yield. Process optimization is essential to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the functional groups on the quinoline ring, leading to diverse derivatives with potential applications.

Oxidation Reactions

Oxidation can convert the compound into quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions

Reduction reactions, facilitated by agents such as sodium borohydride or lithium aluminum hydride, can alter the functional groups on the quinoline ring.

Substitution Reactions

Spectroscopic Techniques for Structure Confirmation

Spectroscopic methods such as 1H NMR and Mass Spectrometry (MS) are crucial for confirming the structure of this compound and its derivatives. These techniques provide detailed information about the molecular structure and purity.

| Technique | Key Signals/Peaks |

|---|---|

| 1H NMR | Aromatic protons (δ 6.4–8.1 ppm), methyl groups (δ 2.2–3.3 ppm), NH2 resonances (δ 4.8–5.0 ppm) |

| MS | Molecular ion peaks (e.g., m/z 177.5 [M+H]+) |

Análisis De Reacciones Químicas

Types of Reactions

6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups on the quinoline ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-2,3-dione derivatives, while substitution reactions can produce a variety of substituted quinolines.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mecanismo De Acción

The mechanism of action of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The 3,4-dihydroquinolin-2(1H)-one scaffold is a versatile pharmacophore. Substituents at the 1- and 6-positions significantly alter physicochemical and biological properties. Below is a comparative analysis with key analogs:

Key Observations:

- Methyl vs. Bulky R₁ Groups : The 1-methyl group reduces steric hindrance compared to analogs with longer chains (e.g., heptyl in 3e), which may improve bioavailability but reduce receptor-binding specificity .

- Safety Profile : Unlike simpler analogs (2a–2c), the target compound’s safety risks (e.g., H302, H315) highlight the need for careful handling in research settings .

Central Nervous System (CNS) Activity :

- nNOS Inhibition: 3,4-Dihydroquinolin-2(1H)-one derivatives, such as compound (S)-35, exhibit potent neuronal nitric oxide synthase (nNOS) inhibition, attributed to interactions between the bicyclic core and the enzyme’s active site . While the target compound’s amino group may enhance binding affinity, this remains speculative without direct data.

- Antidepressant Potential: Derivatives combining 3,4-dihydroquinolin-2(1H)-one with 1,3,4-oxadiazole fragments (e.g., 10g) show high 5-HT₁A receptor affinity (Kᵢ = 1.68 nM), comparable to serotonin . The target compound’s 6-amino group could similarly modulate receptor interactions.

Antimicrobial Activity :

- Quinolinone–Diazepine Hybrids: Analogs like 3-[(2,3-dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one demonstrate broad-spectrum antimicrobial activity, with IR and NMR data confirming stability of the fused ring system . The target compound lacks a diazepine moiety, which may limit its antimicrobial efficacy.

Actividad Biológica

6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline backbone, which is known for its ability to interact with various biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydroquinolin-2(1H)-one exhibit notable antimicrobial properties. For example, studies have shown that certain derivatives can effectively inhibit the growth of Mycobacterium tuberculosis, a major pathogen responsible for tuberculosis. In vitro evaluations suggest that these compounds may serve as promising candidates for new antimycobacterial agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 11d | 0.25 | Excellent |

| 11e | 0.30 | Excellent |

2. Inhibition of Carbonic Anhydrases

This compound has been identified as an inhibitor of various carbonic anhydrase (CA) isoforms. Notably, it shows selective inhibition against hCA VII and transmembrane isoforms hCA IX, XII, and XIV, which are implicated in cancer progression and metastasis . The inhibition constants (K(I)) for these isoforms range from 16.1 nM to 480 nM.

| Isoform | K(I) (nM) |

|---|---|

| hCA VII | 480 |

| hCA IX | 16.1 |

| hCA XII | 510 |

3. Dopamine Receptor Modulation

Recent studies have explored the potential of quinolinone derivatives as modulators of dopamine receptors (D2R). The in vitro evaluation demonstrated that certain derivatives exhibit significant affinity towards D2 receptors, suggesting potential applications in treating neurological disorders such as Parkinson's disease .

The biological activities of this compound are attributed to its ability to interact with specific enzymes and receptors:

- Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases involved in cell signaling pathways associated with cancer and inflammatory diseases .

- Carbonic Anhydrase Inhibition : The interaction with carbonic anhydrases alters pH regulation within cells, impacting tumor growth and metastasis.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

Case Study 1: Antimycobacterial Activity

A series of quinolinone-thiosemicarbazone hybrids were synthesized and evaluated against M. tuberculosis. Compounds 11d and 11e showed excellent activity compared to standard drugs like isoniazid .

Case Study 2: CNS Availability

In vitro studies assessing the CNS availability of quinolinone derivatives indicated promising results for their use in neurological therapies due to their ability to cross the blood-brain barrier effectively .

Q & A

Q. What are the primary synthetic routes for 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?

Answer: The compound can be synthesized via two main routes:

Q. Critical factors :

- Reagent selection : Acid catalysts (e.g., HCl) improve cyclization efficiency.

- Solvent and temperature : Reflux in acetic anhydride or THF at 60–80°C optimizes ring closure .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) ensures high purity.

Methodological Note : For advanced purity, automated continuous flow reactors are recommended for industrial-scale synthesis .

Q. What spectroscopic techniques are used to confirm the structure of this compound derivatives?

Answer:

- 1H NMR : Key signals include aromatic protons (δ 6.4–8.1 ppm), methyl groups (δ 2.2–3.3 ppm), and NH2 resonances (δ 4.8–5.0 ppm). For example, compound 22 (6-amino-1-(2-(piperidin-1-yl)ethyl)-derivative) shows distinct peaks at δ 6.81 (d, J = 8.2 Hz) for aromatic protons and δ 2.40–2.32 (m) for piperidine methylene groups .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 274.2 [M+1] for compound 22 ) confirm molecular weight .

Validation Tip : Compare experimental data with computational predictions (e.g., PubChem InChIKey) to resolve structural ambiguities .

Advanced Research Questions

Q. How does structural modification at the 6-amino position influence biological activity, particularly in neuronal nitric oxide synthase (nNOS) inhibition?

Answer:

- SAR Insights :

- Thiophene amidine substitution (e.g., compound (S)-35 ) enhances nNOS selectivity by 150-fold over eNOS/iNOS. The amidine group interacts with the enzyme’s heme-binding pocket .

- Methyl vs. ethyl side chains : Methyl groups at the 1-position improve blood-brain barrier penetration, critical for CNS-targeted inhibitors .

Q. Experimental Validation :

Q. How can catalytic methods optimize the synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives, such as 6-amino-1-methyl variants?

Answer:

- Palladium-catalyzed carbonylation : Enables one-pot synthesis of perfluoroalkyl-containing derivatives (e.g., Scheme 17) with >85% yield and E/Z selectivity >20:1 .

- Iron photoredox catalysis : Generates carbamoyl radicals from oxamic acids, facilitating intramolecular cyclization to form 3,4-dihydroquinolin-2(1H)-ones under visible light (λ = 450 nm) .

Q. Optimization Strategies :

Q. What analytical challenges arise in resolving enantiomers of this compound derivatives, and how are they addressed?

Answer:

- Chiral separation : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) to resolve enantiomers (e.g., compound (S)-35 vs. (R)-35) .

- Circular Dichroism (CD) : Confirm absolute configuration by matching experimental CD spectra with DFT-simulated data .

Case Study : Compound 24 (6-amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl-derivative) was isolated as a yellow foam (73% yield) after Biotage flash chromatography .

Q. How do contradictory data on reaction yields in dihydroquinoline synthesis arise, and how should researchers address them?

Answer:

- Common discrepancies :

- Nitro reduction steps : Hydrogenation with Pd/C (e.g., compound 24 ) yields 73–75%, while alternative catalysts (e.g., PtO2) may drop to <50% due to over-reduction .

- Solvent polarity : DMF vs. THF in alkylation reactions affects nucleophilicity, altering yields (e.g., 44.8% for compound 19 in DMF vs. 72.9% for 24 in ethanol) .

Q. Resolution Framework :

- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading to identify optimal conditions.

- Scale-down validation : Reproduce conflicting reactions at small scale with controlled parameters .

Methodological Tables

Q. Table 1. Comparative Analysis of Synthetic Routes

Q. Table 2. Key Biological Activities

| Compound | Target | IC50 (nM) | Selectivity (nNOS vs. eNOS) | In Vivo Efficacy (30 mg/kg) |

|---|---|---|---|---|

| (S)-35 | nNOS | 12 | 150:1 | 80% reduction in allodynia |

| 22 | Kinase X | 250 | N/A | Not tested |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.